molecular formula C15H18N2O3 B2594698 Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate CAS No. 1251001-73-6

Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

Cat. No.: B2594698
CAS No.: 1251001-73-6
M. Wt: 274.32
InChI Key: KNXROXDVJNVTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate” is a chemical compound with the molecular formula C15H18N2O3 . It has a molecular weight of 274.32 . The compound is also known by its IUPAC name, tert-butyl 2’-oxospiro[azetidine-3,3’-indoline]-1-carboxylate .


Molecular Structure Analysis

The molecular structure of “Tert-butyl2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate” is characterized by a spiro[azetidine-3,3’-indole] core, which is a type of bicyclic structure where the two rings share a single atom . The compound also features a tert-butyl group and a carboxylate ester group .

Scientific Research Applications

Synthesis of N-Heterocycles

Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate, as part of a broader class of compounds, is involved in the synthesis of N-heterocycles, which are crucial structural motifs in natural products and therapeutically relevant compounds. Chiral sulfinamides, including tert-butanesulfinamide, have been extensively used for asymmetric N-heterocycle synthesis via sulfinimines, providing access to piperidines, pyrrolidines, azetidines, and their fused derivatives (Philip et al., 2020).

Environmental Impact and Degradation

Studies on synthetic phenolic antioxidants (SPAs), including tert-butylated compounds, highlight their widespread use in industry and their occurrence in various environmental matrices. While not directly related to this compound, these studies underscore the environmental persistence and potential impacts of tert-butylated compounds, necessitating further research on their fate, human exposure, and toxicity (Liu & Mabury, 2020).

Cardiovascular Activity of Indole Derivatives

The cardiovascular activity of indole derivatives, including those incorporating azetidinone moieties, has been explored, indicating the potential therapeutic applications of such compounds. Compounds derived from indole and azetidinone showed effects on blood pressure, heart rate, and other cardiovascular parameters, suggesting a peripheral site of action (Singh, Aggarwal, & Singh, 2014).

Applications in Drug Synthesis

The versatility of tert-butylated compounds extends to their use in drug synthesis. For example, the synthesis of thyroid hormones based on biosynthesis modeling involves highly active derivatives of tert-butylated compounds, highlighting their significance in pharmaceutical chemistry and the potential for developing novel therapeutic agents (Martinovich & Sviridov, 2006).

Advanced Synthetic Techniques

Innovative synthetic techniques such as the Pictet-Spengler reaction have been applied to indole-based alkaloids, including those containing tetrahydro-β-carboline scaffolds. These methods enable the synthesis of diverse, polysubstituted, optically active tetrahydro-β-carboline derivatives, demonstrating the critical role of tert-butylated compounds in facilitating complex organic syntheses (Rao, Maiti, & Chanda, 2017).

Properties

IUPAC Name

tert-butyl 2-oxospiro[1H-indole-3,3'-azetidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-14(2,3)20-13(19)17-8-15(9-17)10-6-4-5-7-11(10)16-12(15)18/h4-7H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXROXDVJNVTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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